Cas no 2138510-18-4 (2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide)

2-{1-Azabicyclo[2.2.2]octan-3-yl}propane-2-sulfonamide is a bicyclic sulfonamide derivative characterized by its unique structural framework, combining a quinuclidine core with a sulfonamide functional group. This compound exhibits potential utility in medicinal chemistry due to its rigid, three-dimensional architecture, which may enhance binding selectivity in biological targets. The sulfonamide moiety offers opportunities for further derivatization, making it a versatile intermediate for drug discovery. Its stability and defined stereochemistry contribute to reproducible synthetic applications. Research suggests relevance in modulating neurotransmitter systems, particularly in neurological and psychiatric disorders. The compound's physicochemical properties, including solubility and lipophilicity, can be finely tuned for optimized pharmacokinetic profiles.
2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide structure
2138510-18-4 structure
Product Name:2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide
CAS No:2138510-18-4
MF:C10H20N2O2S
MW:232.343001365662
CID:6340854
PubChem ID:165484116
Update Time:2025-05-26

2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide
    • EN300-1132306
    • 2138510-18-4
    • 2-{1-azabicyclo[2.2.2]octan-3-yl}propane-2-sulfonamide
    • Inchi: 1S/C10H20N2O2S/c1-10(2,15(11,13)14)9-7-12-5-3-8(9)4-6-12/h8-9H,3-7H2,1-2H3,(H2,11,13,14)
    • InChI Key: YBQHHBALFUQGRJ-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C1CN2CCC1CC2)(N)(=O)=O

Computed Properties

  • Exact Mass: 232.12454906g/mol
  • Monoisotopic Mass: 232.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 71.8Ų

2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide Pricemore >>

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Additional information on 2-{1-azabicyclo2.2.2octan-3-yl}propane-2-sulfonamide

Compound CAS No. 2138510-18-4: 2-{1-Azabicyclo[2.2.2]octan-3-yl}propane-2-sulfonamide

The compound with CAS number 2138510-18-4, known as 2-{1-Azabicyclo[2.2.2]octan-3-yl}propane-2-sulfonamide, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a bicyclic amine moiety with a sulfonamide functional group. The bicyclic system, specifically the azabicyclo[2.2.2]octane, provides the molecule with exceptional stability and rigidity, making it an attractive candidate for drug design and materials science.

Recent advancements in computational chemistry have enabled researchers to delve deeper into the electronic properties and reactivity of this compound. Studies utilizing density functional theory (DFT) have revealed that the sulfonamide group plays a pivotal role in modulating the compound's reactivity, particularly in nucleophilic substitution reactions. This insight has opened new avenues for its application in organic synthesis, where it can serve as an efficient building block for constructing complex molecules.

In the field of pharmacology, azabicyclo[2.2.2]octane-based compounds have garnered attention due to their ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The integration of the sulfonamide group further enhances the compound's bioavailability and selectivity, making it a promising lead compound for drug discovery efforts targeting neurological disorders.

The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}propane-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the bicyclic amine via ring-closing metathesis and subsequent sulfonation using sulfonyl chlorides under controlled conditions. This synthesis pathway has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.

From an environmental standpoint, the compound's stability and biodegradability have been extensively studied to assess its ecological impact. Research indicates that it exhibits low toxicity to aquatic organisms and undergoes rapid degradation under aerobic conditions, making it a more sustainable option compared to traditional chemical agents.

In conclusion, CAS No. 2138510-18-4 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a valuable tool in both academic research and industrial development.

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